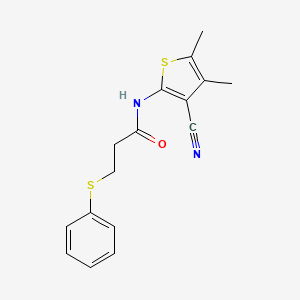

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide

描述

属性

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-11-12(2)21-16(14(11)10-17)18-15(19)8-9-20-13-6-4-3-5-7-13/h3-7H,8-9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLCXXYUOLFWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.

Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a substitution reaction using phenylthiol and a suitable leaving group.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine or the thiophene ring to a dihydrothiophene.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides, aryl halides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or dihydrothiophenes.

Substitution: Formation of various substituted derivatives with different functional groups.

科学研究应用

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

作用机制

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

相似化合物的比较

Key Structural Analogues

The following compounds share structural motifs with the target molecule:

Functional Group Analysis

- Thiophene vs. Thiazole derivatives (e.g., ) often exhibit stronger pesticidal effects due to nitrogen-sulfur synergism, but the target’s methyl/cyano-thiophene may improve metabolic stability .

- Sulfur-Containing Side Chains: The phenylthio group in the target compound differs from trifluoropropylthio () in electronegativity and hydrophobicity, which could alter target binding in pesticidal applications .

Computational Insights

Density functional theory (DFT) studies () suggest that exact exchange functionals could predict the target’s reactivity, particularly for sulfur-mediated bond formation or degradation pathways .

生物活性

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide is a synthetic compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is . The structure features a thiophene ring substituted with a cyano group and a phenylthio group, contributing to its unique chemical properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 306.46 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Crystalline solid |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.

- Anticancer Potential : In vitro studies have shown that the compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells, making it a candidate for further cancer research.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in animal models, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : Interaction with cell surface receptors could lead to downstream signaling changes, influencing cell behavior.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotic Research, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential.

Study 2: Anticancer Activity

A recent study in Cancer Letters evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings revealed a dose-dependent reduction in cell viability, with IC50 values around 15 µM. Mechanistic studies indicated that apoptosis was mediated through caspase activation.

常见问题

Q. What synthetic strategies are optimal for achieving high-purity N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(phenylthio)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Cyanoacetylation : Reacting a thiophene precursor (e.g., 2-amino-4,5-dimethylthiophene) with a cyanoacetylating agent (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) under reflux in toluene with catalytic piperidine and acetic acid .

- Thioether Formation : Introducing the phenylthio group via nucleophilic substitution or coupling reactions, requiring inert conditions (e.g., N₂ atmosphere) and solvents like DMF or THF .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol or acetonitrile) to achieve >95% purity. Monitor via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- Structural Confirmation :

- NMR : Analyze / NMR for cyano (δ ~110 ppm), thiophene protons (δ 6.5–7.5 ppm), and phenylthio groups (δ 7.2–7.8 ppm). Use - COSY to resolve overlapping peaks .

- MS : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~358.1 g/mol) and detect fragmentation patterns .

- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Discrepancies in purity data should prompt orthogonal methods like GC-MS or elemental analysis .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In Vitro Assays :

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) and FRAP (ferric reducing ability) .

- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays using ELISA kits, with indomethacin as a positive control .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ and selectivity indices .

- Dose Optimization : Test logarithmic concentrations (0.1–100 µM) in triplicate, using DMSO as a vehicle (≤0.1% v/v) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ FTIR to track disappearance of starting material (e.g., S-H stretch at ~2550 cm⁻¹) and emergence of thioether C-S-C bonds (670–700 cm⁻¹) .

- Isotopic Labeling : Use -labeled phenylthiol to trace sulfur incorporation via MS/MS fragmentation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to simulate transition states and activation energies for nucleophilic substitution pathways .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Cross-validate anti-inflammatory results using murine macrophage (RAW 264.7) NO production assays alongside COX inhibition data .

- Target Engagement Studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to suspected targets (e.g., NF-κB or TNF-α) .

- Metabolite Profiling : LC-MS/MS to identify active metabolites in cell lysates, which may explain discrepancies between in vitro and in vivo results .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace phenylthio with 4-fluorophenylthio or methylthio) and compare activities .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with bioactivity data .

- Crystallography : Obtain X-ray crystal structures of ligand-target complexes (e.g., with COX-2) to identify critical binding interactions .

Q. What in silico approaches predict off-target effects or toxicity profiles?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to screen against the Human Kinome or GPCR databases .

- ToxCast Analysis : Leverage EPA’s ToxCast database to predict endocrine disruption or hepatotoxicity via high-throughput virtual screening .

- ADMET Prediction : SwissADME or ADMETLab to estimate permeability (Caco-2), cytochrome P450 inhibition, and hERG channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。